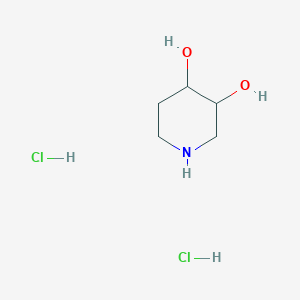

Piperidine-3,4-diol dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13Cl2NO2 |

|---|---|

Molecular Weight |

190.07 g/mol |

IUPAC Name |

piperidine-3,4-diol;dihydrochloride |

InChI |

InChI=1S/C5H11NO2.2ClH/c7-4-1-2-6-3-5(4)8;;/h4-8H,1-3H2;2*1H |

InChI Key |

SKXTUMIZJPLCAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1O)O.Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Piperidine 3,4 Diol Dihydrochloride and Its Derivatives

Strategies for Piperidine (B6355638) Ring Formation with Vicinal Diol Functionality

The creation of the piperidine ring system bearing a 1,2-diol (vicinal diol) presents unique stereochemical challenges. Various synthetic strategies have been developed to address these challenges, broadly categorized into intramolecular cyclization approaches and syntheses starting from chiral pool precursors like sugars and amino acids.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, offering control over regioselectivity and stereoselectivity. Several methods have been refined for the synthesis of hydroxylated piperidines.

The direct cyclodehydration of amino alcohols offers a straightforward route to piperidines. A notable phosphite-mediated cyclodehydration has been developed for the synthesis of various heterocycles, including pyrrolidines and piperidines, from the corresponding amino alcohols and diols in good yields. beilstein-journals.org This method generally involves the conversion of a range of amino alcohols and diols to their respective cyclic amines. beilstein-journals.org For instance, the cyclization of specific amino diols can lead to the formation of substituted piperidines. beilstein-journals.org The efficiency of this reaction can be sensitive to the reaction conditions, such as the base and solvent system employed. beilstein-journals.org

A simple one-pot preparation of cyclic amines can also be achieved through the efficient chlorination of amino alcohols using thionyl chloride, which avoids the traditional multi-step sequence of protection, activation, cyclization, and deprotection. organic-chemistry.org

Reductive amination is a versatile and widely used method for C-N bond formation and is particularly valuable in the synthesis of piperidine iminosugars. researchgate.net This two-step process involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com This methodology can be applied intramolecularly to synthesize polyhydroxypiperidines from carbohydrate precursors. researchgate.net A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

For example, iterative reductive amination has been successfully used in the synthesis of piperazine-based compounds, demonstrating its utility in constructing complex amine architectures. nih.gov Iron-catalyzed reductive amination of ω-amino fatty acids has also been reported for the synthesis of piperidines, where phenylsilane (B129415) plays a crucial role in the formation and reduction of the imine intermediate. nih.gov

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and piperidines are no exception. tandfonline.com Various metals have been employed to catalyze the intramolecular cyclization to form the piperidine ring.

Cobalt(II): Cobalt(II) catalysts have been utilized in radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.govmdpi.com A heterogeneous cobalt catalyst has also been developed for the hydrogenation of pyridines to piperidines. nih.gov Furthermore, a well-defined cobalt(II) catalyst has been used for the synthesis of perimidine derivatives through acceptorless dehydrogenative annulation. rsc.org

Palladium: Palladium catalysis is extensively used in piperidine synthesis. researchgate.net Palladium-catalyzed reactions such as the reductive Heck coupling can construct the piperidine ring with good stereoselectivity. nih.gov Other palladium-catalyzed methods include the cyclization of vinyl iodides with N-tosylhydrazones and the aerobic oxidative cyclization of alkenes. organic-chemistry.org A photoinduced palladium-catalyzed cascade reaction has also been developed for the synthesis of chiral piperidines from amino acid derivatives. thieme-connect.com

Rhodium: Rhodium catalysts are effective for the asymmetric synthesis of piperidines. dicp.ac.cnnih.govresearchgate.net For instance, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts provides a rapid route to chiral piperidines. dicp.ac.cnresearchgate.net Rhodium-catalyzed [2+2+2] cycloadditions have also been developed to access polysubstituted piperidines. nih.gov

Iron: Iron-catalyzed reactions provide an economical and environmentally friendly alternative for piperidine synthesis. thieme-connect.de An iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted piperidines allows for the isolation of the more stable cis-isomers. organic-chemistry.org Iron catalysis has also been applied in the reductive amination of methoxyamine-containing boronic esters to form piperidines. nih.gov

| Catalyst | Reaction Type | Key Features |

| Cobalt(II) | Radical intramolecular cyclization | Effective for producing various piperidines. nih.govmdpi.com |

| Palladium | Reductive Heck coupling, cascade reactions | High stereoselectivity, applicable to chiral synthesis. nih.govthieme-connect.com |

| Rhodium | Asymmetric hydrogenation, [2+2+2] cycloaddition | Excellent diastereo- and enantio-selectivities. dicp.ac.cnnih.govresearchgate.net |

| Iron | Thermodynamic equilibration, reductive amination | Eco-friendly, good for stereoisomer enrichment. organic-chemistry.orgnih.gov |

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a variety of carbo- and heterocyclic systems, including piperidines. This reaction, typically catalyzed by ruthenium or molybdenum complexes, allows for the formation of a double bond within the newly formed ring. Subsequent reduction of this double bond can provide the saturated piperidine scaffold. While specific examples directly leading to piperidine-3,4-diol (B3189941) dihydrochloride (B599025) via RCM are not prevalent in the provided search results, the general applicability of RCM to piperidine synthesis is well-established. whiterose.ac.uk

Synthesis from Sugar and Amino Acid Precursors (e.g., D-Ribose, Aspartic Acid)

The use of readily available chiral starting materials from the "chiral pool," such as sugars and amino acids, is a highly effective strategy for the enantioselective synthesis of complex molecules like piperidine-3,4-diol.

From Sugars: Carbohydrates, with their inherent stereochemistry, are excellent precursors for polyhydroxylated piperidines. For instance, D-ribose can be envisioned as a starting material where the aldehyde and multiple hydroxyl groups can be chemically manipulated through a series of reactions, including protection, oxidation, amination, and cyclization, to ultimately yield the desired piperidine-3,4-diol structure. The synthesis of polyhydroxylated piperidines from carbohydrate precursors often involves diastereoselective dihydroxylation as a key step. nih.govbeilstein-journals.org

From Amino Acids: Amino acids provide another valuable source of chirality for piperidine synthesis. Aspartic acid, with its defined stereocenter and carboxylic acid functionalities, can be elaborated through various synthetic transformations to construct the piperidine ring. A photoinduced palladium-catalyzed cascade reaction employing chiral amino acid derivatives has been shown to produce multi-substituted chiral piperidines in high yields. thieme-connect.com

The synthesis of piperidine derivatives from these chiral precursors often involves multiple steps, including the strategic protection and deprotection of functional groups to achieve the desired stereochemical outcome.

Cascade Reactions for Stereocomplex Piperidine Systems

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single operation. In the context of piperidine synthesis, these reactions can rapidly generate stereocomplex systems by forming multiple carbon-carbon and carbon-heteroatom bonds in a sequential manner.

One notable example involves an iridium(III)-catalyzed cascade for the stereoselective synthesis of substituted piperidines. This process facilitates the formation of two new C-N bonds through a sequence of hydroxyl oxidation, intermolecular amination to form a hydroxyamine intermediate, and subsequent intramolecular amination and imine reduction. nih.gov A key advantage of this method is the use of water as a solvent, which helps to prevent the racemization of enantioenriched substrates, thereby allowing for the synthesis of highly enantioselective C4-substituted piperidines. nih.gov

Another powerful cascade strategy is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. This reaction proceeds through an acid-mediated functionalization of the alkyne, leading to the formation of an enamine and subsequently an iminium ion, which is then reduced to the piperidine ring. nih.gov The success of this reaction is, however, sensitive to the electronic nature of substituents on the aryl ring. nih.gov

Multi-Component Reactions (MCRs) for Piperidine-3,4-diol Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a one-pot process to form a product that contains portions of all the initial reactants. This approach is highly convergent and allows for the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds, which can be precursors to piperidine-3,4-diol derivatives.

An efficient method for synthesizing highly functionalized piperidines involves a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by trimethylsilyl (B98337) iodide (TMSI) in methanol (B129727) at room temperature. researchgate.net This reaction proceeds in moderate to good yields and offers a straightforward route to substituted piperidines. researchgate.net Similarly, saccharin (B28170) has been used as a catalyst in a three-component, one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines to produce 1,2,3,4,6-pentasubstituted piperidines with excellent diastereoselectivities. researchgate.net

The Povarov reaction, a [4+2] cycloaddition, has also been utilized in MCRs to synthesize tetrahydroquinolines, which can be considered as benzo-fused piperidine analogues. For instance, the reaction of an aniline, a benzaldehyde, and a dienophile, catalyzed by trifluoroacetic acid, provides a route to these complex heterocyclic systems. nih.gov Furthermore, isocyanide-based MCRs, such as the Ugi and Asinger reactions, are well-established methods for the synthesis of α-amino amides and other heterocyclic compounds that can serve as precursors to functionalized piperidines. nih.gov

| MCR Type | Reactants | Catalyst/Conditions | Product | Reference |

| Domino Reaction | β-ketoesters, aromatic aldehydes, aromatic amines | TMSI, methanol, room temperature | Highly functionalized piperidines | researchgate.net |

| Domino Reaction | β-ketoesters, aromatic aldehydes, aromatic amines | Saccharin, methanol, 40 °C | 1,2,3,4,6-Pentasubstituted piperidines | researchgate.net |

| Povarov Reaction | Aniline, benzaldehyde, dienophile | Trifluoroacetic acid | Tetrahydroquinolines | nih.gov |

Diastereoselective and Enantioselective Synthesis of Piperidine-3,4-diol

The biological activity of piperidine-3,4-diol derivatives is often highly dependent on the stereochemistry at the C-3 and C-4 positions. Therefore, the development of diastereoselective and enantioselective synthetic methods is of paramount importance.

Control of Relative Stereochemistry at C-3 and C-4

Controlling the relative stereochemistry of the two hydroxyl groups on the piperidine ring is a significant synthetic challenge. This can be achieved through various strategies, including the manipulation of reaction conditions to favor either kinetic or thermodynamic products, and the use of diastereoselective transformations.

Kinetic versus Thermodynamic Control in Cyclization Reactions

The stereochemical outcome of cyclization reactions to form the piperidine ring can often be directed by temperature. fiveable.me At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. fiveable.meyoutube.com This product often corresponds to a specific diastereomer. Conversely, at higher temperatures, the reaction is under thermodynamic control, leading to the most stable product, which may be a different diastereomer. fiveable.meyoutube.com This principle can be exploited in carbonyl ene and Prins cyclizations to selectively form either cis or trans disubstituted piperidines. For example, a Lewis acid-catalyzed cyclization at low temperature can yield predominantly the cis-piperidine under kinetic control, which can then isomerize to the more stable trans-piperidine upon warming. cardiff.ac.uk

| Control | Temperature | Product Favored | Reference |

| Kinetic | Lower | Fastest forming product | fiveable.meyoutube.com |

| Thermodynamic | Higher | Most stable product | fiveable.meyoutube.com |

Diastereoselective Hydroxylation and Epoxidation Strategies

Diastereoselective dihydroxylation and epoxidation of tetrahydropyridine (B1245486) precursors are powerful methods for introducing the 3,4-diol functionality with controlled relative stereochemistry. nih.gov The stereochemical outcome of these reactions can be influenced by the directing effect of existing functional groups on the ring. nih.gov

For instance, the diastereoselective epoxidation of tetrahydropyridines can be achieved with high selectivity. nih.gov In some cases, protonation of the piperidine nitrogen followed by treatment with a peracid can direct the epoxidation to a specific face of the double bond. nih.gov For more sterically hindered systems, a specially designed bifunctional epoxidation reagent, such as 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid, can be employed. This reagent contains both a reactive peracid and a carboxylic acid group that can hydrogen bond to the amino group, directing the epoxidation to the desired face. nih.gov Subsequent nucleophilic ring-opening of the resulting epoxide with water or other nucleophiles affords the corresponding piperidinol with high regioselectivity. nih.gov

Similarly, hydroboration-oxidation of a suitably substituted pyridine (B92270) derivative can introduce the hydroxyl groups in a trans configuration with high regio- and diastereoselectivity. researchgate.net The basicity of the piperidine nitrogen plays a crucial role in directing the regioselectivity of both hydroboration and epoxide ring-opening reactions. researchgate.net

Absolute Configuration Control for Piperidine-3,4-diol Enantiomers

Controlling the absolute configuration of the stereocenters at C-3 and C-4 is essential for the synthesis of specific enantiomers of piperidine-3,4-diol. This is typically achieved through asymmetric synthesis, employing chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

A notable approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a phenyl pyridine-1(2H)-carboxylate. This reaction furnishes 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. acs.orgtmc.edu These intermediates can then be further functionalized to provide access to a wide variety of enantioenriched 3-substituted piperidines. acs.orgtmc.edu

Another strategy relies on the use of chiral building blocks derived from natural sources. For example, a phenylglycinol-derived δ-lactam can serve as a versatile chiral starting material for the enantioselective synthesis of various piperidine alkaloids. acs.org The synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives has been achieved through N-alkylation with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. The absolute configuration of the final enantiomers can be determined by single-crystal X-ray crystallography. mdpi.comnih.gov

The use of protecting groups is also a critical aspect of these syntheses. For example, the tert-Butyloxycarbonyl (Boc) group is commonly used to protect the piperidine nitrogen and can be removed under acidic conditions. whiterose.ac.ukwikipedia.org

| Method | Key Feature | Outcome | Reference |

| Rh-catalyzed asymmetric reductive Heck reaction | Use of chiral rhodium catalyst | Enantioenriched 3-substituted tetrahydropyridines | acs.orgtmc.edu |

| Chiral building block approach | Starting from a phenylglycinol-derived δ-lactam | Enantioselective synthesis of piperidine alkaloids | acs.org |

| Chiral auxiliary | N-alkylation with a chiral auxiliary and diastereomer separation | Enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives | mdpi.comnih.gov |

Chiral Auxiliary and Organocatalytic Approaches

Achieving stereocontrol in the synthesis of polysubstituted piperidines is paramount, and both chiral auxiliary-based and organocatalytic methods have emerged as powerful strategies. researchgate.netchemicalbook.com These approaches aim to guide the formation of new stereocenters, such as those at the C3 and C4 positions of the piperidine ring, with high diastereoselectivity and enantioselectivity.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. chemicalbook.com After the desired transformation, the auxiliary is cleaved and can often be recovered. Carbohydrates, with their inherent chirality, have been successfully employed as chiral auxiliaries in the enantioselective synthesis of piperidine alkaloids. This approach leverages the steric and stereoelectronic properties of the sugar moiety to control nucleophilic additions to N-functionalized intermediates.

Another prominent example is the use of chiral hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). A non-carbohydrate approach using a chiral hydrazone has been developed for the asymmetric synthesis of 1,3,4,5-tetrasubstituted piperidines. nih.gov This method involves the alkylation of a lithium aza-enolate derived from the chiral hydrazone, establishing a key stereocenter that directs subsequent transformations. nih.gov

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and, in asymmetric catalysis, to control stereochemical outcomes. This field has provided numerous methods for the construction of chiral heterocycles. researchgate.net For instance, O-TMS protected diphenylprolinol has been used to catalyze a domino Michael addition/aminalization sequence between aldehydes and nitroolefins, creating polysubstituted piperidines with up to four contiguous stereocenters with excellent enantioselectivity. researchgate.net Similarly, iridium(III)-catalyzed processes involving a "hydrogen borrowing" cascade can achieve the stereoselective synthesis of substituted piperidines from acyclic precursors. nih.gov

The following table summarizes selected asymmetric methodologies applicable to the synthesis of chiral substituted piperidines.

| Methodology | Catalyst/Auxiliary | Key Transformation | Stereocontrol Principle | Reference |

| Organocatalysis | O-TMS diphenylprolinol | Domino Michael addition/aminalization | Catalyst-controlled facial selectivity | researchgate.net |

| Chiral Auxiliary | Carbohydrate-derived (e.g., arabinopyranosylamine) | Diastereofacial differentiation of nucleophilic addition | Substrate-controlled stereoselection via steric/electronic bias | |

| Chiral Auxiliary | SAMP Hydrazone | Asymmetric alkylation of aza-enolate | Auxiliary-controlled diastereoselective alkylation | nih.gov |

| Organocatalysis | Iridium(III) Complex | Hydrogen borrowing [5+1] annulation | Catalyst-controlled intramolecular cyclization | nih.gov |

These strategies provide robust pathways to enantiomerically enriched piperidine cores, which can be further functionalized to afford target molecules like piperidine-3,4-diols. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Total Synthesis of Piperidine-3,4-diol Containing Natural Product Cores (e.g., Swainsonine (B1682842) Intermediates)

The structural motif of piperidine-3,4-diol is embedded within or serves as a precursor to more complex, biologically active natural products. A prominent example is the indolizidine alkaloid (-)-swainsonine, a potent inhibitor of Golgi α-mannosidase II that has been investigated as an anticancer agent. researcher.liferesearchgate.net

While many syntheses of swainsonine start from chiral pool materials like carbohydrates or employ de novo routes that build the heterocyclic system from acyclic precursors, nih.gov several strategies proceed via substituted piperidine intermediates. researchgate.net Reviews on swainsonine synthesis highlight the importance of key precursor structures, including N-protected 3-oxy-2-piperidines. researchgate.netresearchgate.net These intermediates, containing the critical C3 oxygenation, are elaborated to construct the fused pyrrolidine (B122466) ring, ultimately yielding the swainsonine core. researchgate.net

One synthetic approach to a swainsonine precursor (type ii ) involves a multi-step sequence starting from an oxazolidinone. Key steps include a ring-closing metathesis to form the piperidine ring, followed by functional group manipulations to install a side chain suitable for the subsequent cyclization to form the indolizidine system. researchgate.net

Beyond swainsonine, substituted piperidines are key intermediates in the synthesis of other alkaloids. For example, the total synthesis of pseudodistomin B and F triacetates, marine alkaloids, was achieved using a 2,4,5-trisubstituted piperidine as a key intermediate. researchgate.net The synthesis established the relative stereochemistry through a highly diastereoselective hydrogenation of a tetrahydropyridine enol ether intermediate, catalyzed by Raney-Ni. researchgate.net This demonstrates how control over the substitution pattern on the piperidine ring is crucial for accessing diverse natural product architectures.

Scalable Synthetic Routes to Piperidine-3,4-diol Dihydrochloride

The transition from a laboratory-scale synthesis to a scalable, industrial process presents significant challenges, including cost of starting materials, reaction safety, and efficiency. For this compound, while numerous methods exist for synthesizing substituted piperidines, literature on scalable routes specifically for the 3,4-diol isomer is limited. However, principles from related large-scale syntheses can inform potential strategies.

For the construction of the piperidine ring itself, methods such as the N-heterocyclization of primary amines with diols catalyzed by iridium complexes have been shown to be efficient. organic-chemistry.org Alternatively, a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an aqueous medium offers a simple and efficient cyclocondensation method. organic-chemistry.org

Challenges in scaling up can arise from reagent solubility and handling. For instance, in a large-scale synthesis of 2,6-trans-piperidines via an intramolecular aza-Michael reaction, cesium carbonate gave good results at the lab scale but proved difficult to use at a larger scale due to poor solubility, leading to the selection of TBAF as a more suitable base. nih.gov

The following table outlines general synthetic strategies that possess features amenable to scaling for the production of piperidine derivatives.

| Synthetic Strategy | Key Features for Scalability | Potential Application | Reference |

| Chiral Pool Synthesis | Readily available, inexpensive starting material (e.g., D-glucose). | Stereodefined synthesis of hydroxylated piperidines. | google.com |

| Catalytic Hydrogenation | Avoidance of harsh reagents; high efficiency. | Reduction of pyridine precursors to piperidines. | organic-chemistry.org |

| N-Heterocyclization | Catalytic process, good to excellent yields. | Cyclization of acyclic amino-diols. | organic-chemistry.org |

| One-Pot Cyclocondensation | Simple procedure, aqueous medium, microwave irradiation. | Formation of piperidine ring from dihalides and amines. | organic-chemistry.org |

While a specific, documented scalable route for this compound is not readily found in the reviewed literature, the existence of commercial suppliers for specific stereoisomers, such as (3S,4S)-Piperidine-3,4-diol hydrochloride, implies that viable manufacturing processes have been developed. bldpharm.comamadischem.com These processes likely draw upon the fundamental principles of catalytic hydrogenation, cyclization, and stereocontrol outlined in the broader chemical literature for piperidine synthesis.

Chemical Reactivity and Derivatization Strategies of Piperidine 3,4 Diol Dihydrochloride

Chemical Transformations of the Hydroxyl Groups

The vicinal diol is a key functional group in piperidine-3,4-diol (B3189941), allowing for a variety of chemical transformations. These reactions are fundamental for building molecular complexity and synthesizing derivatives with specific stereochemistry and functionality.

Selective Protection and Deprotection Strategies

In multi-step syntheses involving piperidine-3,4-diol, selective protection of the hydroxyl and amino groups is crucial to ensure chemoselectivity in subsequent reactions. The nitrogen atom is often protected first, typically as a carbamate (B1207046) such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. This initial step serves to decrease the basicity of the nitrogen and prevent its interference in reactions targeting the hydroxyl groups.

Once the nitrogen is protected, the 1,2-diol can be protected. A common strategy for protecting vicinal diols is the formation of a cyclic acetal (B89532) or ketal. wikipedia.org For instance, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst yields an isopropylidene acetal. This protects both hydroxyl groups simultaneously.

Table 1: Common Protecting Group Strategies for Diols

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

|---|---|---|

| Isopropylidene Acetal | Acetone or 2,2-Dimethoxypropane, Acid Catalyst (e.g., TsOH) | Aqueous Acid (e.g., HCl, TFA) |

| Benzylidene Acetal | Benzaldehyde, Acid Catalyst (e.g., ZnCl₂) | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Acid Hydrolysis |

| Silyl Ethers (e.g., TBS, TIPS) | Silyl Chloride (e.g., TBSCl), Base (e.g., Imidazole) | Fluoride Source (e.g., TBAF) or Acid |

Oxidation Reactions and Subsequent Transformations

The secondary hydroxyl groups of piperidine-3,4-diol can be oxidized to the corresponding ketones. The choice of oxidant determines the outcome of the reaction. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically convert the diol into the corresponding piperidine-3,4-dione. youtube.com Stronger oxidizing agents must be used with caution as they can lead to over-oxidation or cleavage of the carbon-carbon bond between the hydroxyl groups.

In some cases, oxidation of a diol can lead to the formation of a lactone, which is a cyclic ester. youtube.com This transformation typically occurs if one of the alcohols is primary and is oxidized to an aldehyde, which then cyclizes with the remaining alcohol to form a hemiacetal (lactol) that is further oxidized to the lactone. youtube.com For piperidine-3,4-diol, oxidation would primarily yield the dione. The oxidation of N-alkyl 4-piperidones to 2,3-dihydro-4-pyridones has been achieved using reagents like mercuric acetate, indicating that the piperidine (B6355638) ring itself is stable to certain oxidative conditions. arkat-usa.org

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Product | Notes |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Ketone | Mild conditions, often used for selective oxidation. youtube.com |

| Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Ketone | Performed at low temperatures, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | Ketone | Mild, selective, and has a broad functional group tolerance. |

The resulting piperidine-3,4-dione is a highly useful intermediate. The ketone functionalities can undergo a range of subsequent transformations, including nucleophilic additions, reductive aminations, and aldol (B89426) condensations, further expanding the synthetic utility of the original diol scaffold.

Esterification and Etherification Reactions (e.g., Acetate Ester Formation)

The hydroxyl groups of piperidine-3,4-diol can be readily converted into esters and ethers. Esterification is a common transformation, often carried out to modify the compound's properties or to install a temporary protecting group. A straightforward example is the formation of a diacetate. In a chemoenzymatic dynamic kinetic asymmetric transformation of a piperidine-3,5-diol (B3367485) mixture, the diol was efficiently converted to the corresponding cis-diacetate. acs.org

Standard esterification methods can be applied. For example, reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) will yield the corresponding diester. The Steglich esterification, which uses a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is another effective method that proceeds under mild conditions. orgsyn.org Ether formation can be achieved via the Williamson ether synthesis, where the deprotonated hydroxyl group (alkoxide) reacts with an alkyl halide. This requires a strong base to deprotonate the alcohol, which must be chosen carefully to avoid side reactions with other functional groups.

Table 3: Selected Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Acyl Chloride/Anhydride | R-COCl or (R-CO)₂O, Base (Pyridine, Et₃N) | Common and effective method. |

| Steglich Esterification | R-COOH, DCC, DMAP (cat.) | Mild conditions, suitable for acid-sensitive substrates. orgsyn.org |

Reactions Involving the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's biological and chemical properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of piperidine-3,4-diol can be functionalized through N-alkylation and N-acylation. Since the starting material is a dihydrochloride (B599025) salt, the nitrogen is protonated, rendering it non-nucleophilic. Therefore, a base must be added to the reaction mixture to neutralize the hydrochloride and free the lone pair of electrons on the nitrogen.

N-alkylation is typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netchemicalforums.com To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent is often added slowly to ensure the piperidine is in excess. researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), is another powerful method for N-alkylation that avoids over-alkylation. sciencemadness.org

N-acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct. This reaction is generally very efficient and leads to the formation of a stable amide bond.

Table 4: Representative Conditions for N-Alkylation and N-Acylation

| Transformation | Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ | DMF / Acetonitrile | Room temperature to 70°C researchgate.net |

| N-Alkylation | Alkyl Halide (R-X) | NaH | DMF | 0°C to room temperature researchgate.net |

| Reductive Amination | Aldehyde (R-CHO) | - | 1,2-Dichloroethane | NaBH(OAc)₃ sciencemadness.org |

| N-Acylation | Acyl Chloride (R-COCl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0°C to room temperature |

Quaternization and Ring-Opening Reactions

Further reaction of the N-alkylated piperidine with an excess of an alkyl halide leads to the formation of a quaternary piperidinium (B107235) salt through the Menshutkin reaction. umn.edu This transformation converts the tertiary amine into a permanently charged quaternary ammonium group. The quaternization process can be influenced by the steric and electronic nature of both the N-substituent and the alkylating agent. umn.edu

Quaternary piperidinium salts can undergo subsequent ring-opening reactions under specific conditions. These reactions are driven by the release of ring strain and the formation of a stable product. The Zincke reaction is a classic example where a pyridinium salt (an oxidized analogue of a piperidinium salt) reacts with a secondary amine to open the ring, forming a Zincke aldehyde. While less common for saturated piperidinium rings, ring-opening can be induced by strong nucleophiles or bases, particularly if there are activating groups present on the ring. For example, the ring-opening of cyclopropyl (B3062369) diol derivatives can be achieved through a tandem Heck-cyclopropane ring-opening reaction, highlighting that strained ring systems can be opened selectively. nih.gov The reactivity of piperidinium ions in solution and their potential for ring-opening have been a subject of study, often involving elimination pathways like the Hofmann elimination if a suitable beta-hydrogen is present. youtube.com

Diversification of the Piperidine Ring System

The inherent reactivity of the piperidine-3,4-diol core allows for extensive diversification. Strategies can be broadly categorized into the introduction of new substituents at other positions on the saturated ring and the construction of more complex ring systems, such as fused and spirocyclic structures. These modifications are crucial for exploring chemical space and developing novel compounds with specific properties.

Functionalization of the piperidine ring at positions other than C-3 and C-4 is a key strategy for creating analogues of bioactive molecules. These reactions typically require initial protection of the nitrogen atom, most commonly as a tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) carbamate, to modulate reactivity and prevent side reactions.

Modern synthetic methods have enabled site-selective functionalization. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been effectively used for the C-2 functionalization of N-Boc-piperidine. nih.gov The choice of catalyst and nitrogen-protecting group can direct the site of substitution, providing a powerful tool for controlled diversification. nih.gov Another effective strategy involves the nucleophilic substitution of 2-methoxypiperidines or 2-acyloxypiperidines, which can be prepared from piperidine precursors and react with various nucleophiles in the presence of Lewis acid catalysts to yield 2-substituted products with high diastereoselectivity. acs.org

The introduction of substituents at the C-2 position has also been achieved through multi-step sequences starting with a double aza-Michael addition to a divinyl ketone, which forms a 2-substituted-4-piperidone intermediate. kcl.ac.ukkcl.ac.uk This piperidone can then be further modified. While direct C-H functionalization at the C-3 position is challenging due to the electron-withdrawing effect of the nitrogen atom, indirect methods, such as the ring-opening of a cyclopropane (B1198618) fused to the C2-C3 bond, have proven successful. nih.gov

The table below summarizes selected methods for the functionalization of the piperidine ring.

| Position | Reaction Type | Key Reagents/Catalyst | Substrate | Product Type |

| C-2 | C-H Insertion | Rhodium(II) catalysts (e.g., Rh₂(R-TCPTAD)₄) | N-Boc-piperidine | 2-Substituted piperidine |

| C-2 | Nucleophilic Substitution | Metal triflates (e.g., Sc(OTf)₃) | 2-Acyloxy-N-Cbz-piperidine | 2-Alkylated piperidine |

| C-2 | Aza-Michael Addition | Manganese dioxide (for precursor synthesis) | Substituted divinyl ketone, primary amine | 2-Substituted-4-piperidone |

This table presents examples of reactions for piperidine functionalization; application to piperidine-3,4-diol would require appropriate protecting group strategies.

The diol functionality of piperidine-3,4-diol is an ideal anchor for constructing fused ring systems. For example, the two hydroxyl groups can be reacted with aldehydes or ketones to form fused cyclic acetals, such as a 1,3-dioxolane (B20135) ring across the C-3 and C-4 positions. Further intramolecular cyclization strategies can lead to more complex polycyclic scaffolds. A properly functionalized piperidine derivative can undergo cyclization to form a second piperidine ring, leading to quinolizidine (B1214090) structures. rsc.org Intramolecular reactions of substrates containing diene or alkyne functionalities can also be employed to build fused systems. mdpi.com

Spirocyclic piperidines, which are present in a wide range of pharmaceuticals and natural products, represent another important structural class. birmingham.ac.uk The synthesis of these systems often proceeds through a piperidin-4-one intermediate, which is accessible from piperidine-3,4-diol via oxidation of the C-4 hydroxyl group (after protection of the C-3 hydroxyl). The resulting ketone can then participate in reactions to form a spiro-center at the C-4 position. For example, spiro[indoline-3,4'-piperidin]-2-ones can be formed through reactions involving isatin (B1672199) derivatives. birmingham.ac.uk Spirocyclic systems can also be formed by connecting a pre-existing scaffold to the piperidine nitrogen and a carbon atom of the ring, often C-4. youtube.com

| System Type | Synthetic Strategy | Key Intermediate | Resulting Structure |

| Fused | Acetal Formation | Piperidine-3,4-diol, Aldehyde/Ketone | Piperidine fused with 1,3-dioxolane/dioxane |

| Fused | Intramolecular Cyclization | Functionalized Dihydropyridinone | Quinolizidine |

| Spirocyclic | Spirocyclization | Piperidin-4-one derivative | Spiro[indoline-3,4'-piperidine] |

| Spirocyclic | Multi-component reaction | N-benzyl-piperidin-4-one | Spirocyclic 2-benzopyran piperidine |

This table illustrates general strategies for forming fused and spirocyclic systems, with piperidine-3,4-diol or its derivatives serving as key starting materials.

Role as a Versatile Intermediate in Target-Oriented Synthesis

Beyond general diversification, piperidine-3,4-diol dihydrochloride is a valuable starting material for the synthesis of specific, complex molecular targets. Its pre-installed functional groups and stereocenters can significantly shorten synthetic routes to valuable nitrogen-containing heterocycles and other complex architectures.

Tetrahydro-γ-carbolines are a class of indole (B1671886) alkaloids with significant biological activities, making them attractive targets for synthesis. acs.org Piperidine-3,4-diol is a useful precursor for these molecules by first being converted to a piperidin-4-one derivative. This transformation can be achieved by protecting the C-3 hydroxyl and the piperidine nitrogen, followed by selective oxidation of the C-4 hydroxyl group using standard reagents like pyridinium chlorochromate (PCC), Swern, or Dess-Martin oxidation. birmingham.ac.uknih.gov

The resulting N-protected piperidin-4-one can then undergo a Fischer indole synthesis. This classic reaction involves the condensation of the ketone with a substituted phenylhydrazine (B124118) under acidic conditions, which proceeds through a hydrazone intermediate that rearranges and cyclizes to form the indole ring fused to the piperidine, directly yielding the tetrahydro-γ-carboline core structure. nih.gov This strategy provides a convergent route to a variety of substituted tetrahydro-γ-carbolines, depending on the phenylhydrazine used. acs.org

Oligopiperidines are chain-like molecules made of repeating piperidine units. These structures are of interest in medicinal chemistry and materials science as they can adopt stable, predictable secondary structures, similar to peptides, and can be used to create novel molecular scaffolds.

While direct use of piperidine-3,4-diol in oligopiperidine synthesis is not widely documented, its trifunctional nature (one amine, two hydroxyls) makes it a conceptually ideal monomer for creating branched or cross-linked oligomers. A general approach to linear oligopiperidines involves the iterative coupling of bifunctional piperidine monomers. rsc.org For example, a monomer could have a protected amine at one end and a carboxylic acid at the other.

To be used in such a synthesis, piperidine-3,4-diol would require a carefully planned protecting group strategy. For instance, the amine could be protected with a Boc group, and the two hydroxyls could be differentially protected. Selective deprotection of one functional group would allow for coupling to another monomer, followed by deprotection of the other end to enable chain extension. This step-wise approach would allow for the controlled assembly of oligopiperidines with the diol functionality incorporated at specific intervals along the chain, imparting unique conformational and chemical properties to the final oligomer.

Physicochemical Characterization and Stereochemical Analysis of Piperidine 3,4 Diol Dihydrochloride

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable in modern chemistry for the detailed structural analysis of molecules. For piperidine-3,4-diol (B3189941) dihydrochloride (B599025), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Raman spectroscopy provides a comprehensive physicochemical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For piperidine-3,4-diol dihydrochloride, various NMR techniques are utilized to assign its structure and stereochemistry.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the hydrogen atoms in the molecule. The chemical shifts and coupling constants of the protons on the piperidine (B6355638) ring are indicative of their chemical environment and spatial relationships. For instance, the protons attached to the carbons bearing the hydroxyl groups (C3 and C4) typically exhibit distinct chemical shifts. The rigid chair conformation of the piperidine ring can lead to noticeable differences in the chemical shifts between axial and equatorial protons on the same methylene (B1212753) group. smolecule.com

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms in the piperidine ring, particularly C3 and C4, are influenced by the presence of the hydroxyl groups.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra show correlations between coupled protons, helping to trace the proton network within the piperidine ring. HSQC spectra correlate each proton with the carbon to which it is directly attached, aiding in the definitive assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule. This technique detects spatial proximity between protons. For this compound, NOESY experiments can reveal through-space interactions between protons on the piperidine ring, which helps in assigning the relative stereochemistry of the hydroxyl groups (i.e., whether they are cis or trans to each other).

A representative, though general, example of NMR data for a piperidine derivative is provided below. Specific shifts for this compound would require experimental determination.

| Technique | Observed Features | Interpretation |

| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm) | Protons of the piperidine ring. |

| Signals for hydroxyl protons (variable shift) | -OH groups. | |

| Signals for the N-H proton (variable shift) | Ammonium (B1175870) proton in the dihydrochloride salt. | |

| ¹³C NMR | Signals in the aliphatic region (δ 20-70 ppm) | Carbon atoms of the piperidine ring. |

| NOESY | Cross-peaks between specific protons | Spatial proximity, indicating relative stereochemistry. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for accurately determining the elemental composition of a molecule.

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For piperidine-3,4-diol, the expected exact mass can be calculated and compared to the experimental value to confirm the composition C₅H₁₁NO₂. The hydrochloride salt form will also be reflected in the mass spectrum.

Fragmentation Analysis: By analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be obtained. The way the piperidine ring and its substituents break apart can help to confirm the connectivity of the atoms.

| Property | Value |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

| Monoisotopic Mass | 153.0556563 Da nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of O-H stretching vibrations from the hydroxyl groups. C-H stretching vibrations from the piperidine ring would appear around 2950-2850 cm⁻¹. The N-H stretching vibration of the ammonium salt would also be present, typically in the range of 3200-2500 cm⁻¹. Bending vibrations for these groups would appear at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly useful for identifying non-polar bonds. For this compound, Raman spectra would also show characteristic peaks for the C-C and C-N bonds of the piperidine ring.

| Spectroscopy | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| IR | O-H Stretch (hydroxyl) | 3400 - 3200 (broad) |

| IR | N-H Stretch (ammonium) | 3200 - 2500 (broad) |

| IR | C-H Stretch (aliphatic) | 2950 - 2850 |

| Raman | C-C Stretch | ~800-1200 |

Elucidation of Absolute and Relative Stereochemistry

The presence of two chiral centers at positions 3 and 4 of the piperidine ring means that piperidine-3,4-diol can exist as different stereoisomers. Determining the precise three-dimensional arrangement of the atoms (stereochemistry) is critical.

X-ray Crystallography for Crystalline Derivatives

X-ray crystallography is the gold standard for determining the absolute and relative stereochemistry of a molecule, provided that a suitable single crystal can be obtained. The hydrochloride salt form of piperidine-3,4-diol often enhances its crystallinity.

The process involves directing X-rays at a single crystal of the compound. The diffraction pattern of the X-rays is used to create an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. This allows for the direct visualization of the three-dimensional structure, confirming the relative orientation of the hydroxyl groups (cis or trans) and, in many cases, the absolute configuration (R or S) at each chiral center. For instance, in related piperidine structures, the ring is often found in a chair conformation with substituents in either axial or equatorial positions to minimize steric hindrance.

Chiral Chromatography Techniques (e.g., HPLC) for Enantiomeric Purity

Chiral chromatography is a powerful technique for separating enantiomers (non-superimposable mirror images) and diastereomers of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is commonly used to determine the enantiomeric purity of this compound. The sample is passed through a column containing a chiral stationary phase. The different stereoisomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. By comparing the retention times of the sample components to those of known standards, the enantiomeric excess (a measure of purity) can be quantified. This technique is crucial for ensuring the quality of stereochemically pure samples.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

The stereochemistry of Piperidine-3,4-diol is a critical determinant of its biological activity. The presence of two chiral centers at the C3 and C4 positions of the piperidine ring gives rise to the possibility of multiple stereoisomers, including enantiomers and diastereomers. The specific three-dimensional arrangement of the hydroxyl groups is crucial for its interaction with biological targets.

Optical Rotation is a fundamental technique used to characterize chiral molecules. It measures the rotation of plane-polarized light as it passes through a solution of the compound. The direction and magnitude of this rotation are unique to a specific enantiomer. For instance, a solution of a pure enantiomer of this compound would be expected to rotate plane-polarized light to a specific degree, which would be reported as its specific rotation, [α]. The corresponding enantiomer would rotate the light to the same degree but in the opposite direction. A racemic mixture, containing equal amounts of both enantiomers, would exhibit no optical rotation.

Circular Dichroism (CD) Spectroscopy provides more detailed stereochemical information by measuring the differential absorption of left and right circularly polarized light. This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule. While the piperidine ring itself is not a strong chromophore, derivatization or the presence of other absorbing groups can allow for CD analysis. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, can be a powerful tool for determining the absolute configuration of molecules like Piperidine-3,4-diol without the need for derivatization. nih.gov The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a fingerprint for a specific stereoisomer.

| Parameter | Description | Typical Application for this compound |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Determination of enantiomeric purity and confirmation of the presence of a specific enantiomer. |

| Circular Dichroism (CD) | Measurement of the differential absorption of circularly polarized light. | Elucidation of the absolute configuration and conformational analysis of the stereoisomers. |

Chromatographic Methods for Purity and Impurity Profiling (e.g., GC, HPLC)

Ensuring the purity of this compound is paramount for its use in research and potential pharmaceutical applications. Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for separating the main compound from any impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Detection is often achieved using a UV detector, although Piperidine-3,4-diol itself lacks a strong chromophore. Therefore, pre-column derivatization with a UV-active agent may be employed to enhance detection sensitivity. nih.govresearchgate.net For the analysis of stereoisomeric purity, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers of Piperidine-3,4-diol, allowing for their separation and quantification. nih.govresearchgate.net

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound itself is not ideal for direct GC analysis due to its low volatility and polar nature, derivatization to a more volatile form can make it amenable to this technique. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for the identification of impurities. The gas chromatogram separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio information that can help in elucidating the structures of any detected impurities. researchgate.net

A comprehensive impurity profile would identify and quantify any related substances, such as starting materials, by-products from the synthesis, or degradation products.

| Technique | Principle | Application for this compound | Key Parameters |

| HPLC (Reversed-Phase) | Separation based on polarity. | Purity assessment and quantification. | Column (e.g., C18), Mobile Phase (e.g., Acetonitrile/Water with buffer), Detector (e.g., UV, Refractive Index). |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Determination of enantiomeric excess/purity. | Chiral Column (e.g., polysaccharide-based), Mobile Phase, Detector. |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Identification and quantification of volatile impurities (often after derivatization). | Column (e.g., capillary), Carrier Gas (e.g., Helium), Ionization Method, Mass Analyzer. |

Thermogravimetric Analysis (TGA) for Hydration States

The hygroscopic nature of many hydrochloride salts makes it crucial to determine the water content and the presence of any stable hydrates of this compound. Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature.

When a sample of this compound is heated in a TGA instrument, any bound water will be lost at a specific temperature range, resulting in a corresponding weight loss in the TGA curve. The percentage of weight loss can be used to calculate the number of water molecules per molecule of the compound, thus identifying the specific hydrate (B1144303) form (e.g., monohydrate, dihydrate). The analysis can distinguish between adsorbed or surface water, which is typically lost at lower temperatures, and water of crystallization, which is lost at higher, more defined temperatures. nih.gov

The TGA thermogram can also provide information about the thermal stability of the anhydrous compound. The onset of significant weight loss after the removal of water indicates the decomposition temperature of the substance. This information is critical for understanding the material's stability under various storage and processing conditions.

| Analysis | Information Obtained | Typical TGA Profile for a Hydrated Compound |

| Thermogravimetric Analysis (TGA) | - Determination of water content (hydration state). - Thermal stability and decomposition temperature. | - Initial weight loss at lower temperatures corresponding to the loss of adsorbed water. - A distinct weight loss step at a higher temperature corresponding to the loss of water of crystallization. - A final, significant weight loss at a much higher temperature indicating decomposition of the anhydrous compound. |

Computational and Theoretical Studies on Piperidine 3,4 Diol Dihydrochloride

Conformational Analysis and Energy Landscapes of Piperidine-3,4-diol (B3189941)

The three-dimensional structure of piperidine-3,4-diol is a key determinant of its biological activity. Conformational analysis helps to identify the most stable arrangements of the atoms in space and the energy associated with them.

Preferred Conformations and Chair Inversion Dynamics

Similar to cyclohexane, the piperidine (B6355638) ring preferentially adopts a chair conformation to minimize angular and torsional strain. sigmaaldrich.com For piperidine-3,4-diol, the presence of hydroxyl groups at the C-3 and C-4 positions, along with the protonated amine in the dihydrochloride (B599025) salt, leads to several possible chair conformations. The relative stability of these conformers is dictated by the orientation of the substituents, which can be either axial or equatorial.

The two main chair conformers of a piperidine ring can interconvert through a process known as ring inversion. sigmaaldrich.com In the case of piperidine itself, the equatorial conformation of the N-H bond is generally more stable than the axial one in nonpolar solvents. sigmaaldrich.com However, in polar solvents, the axial conformer can be more stable. For piperidine-3,4-diol dihydrochloride, the protonated nitrogen and the two hydroxyl groups can engage in complex intramolecular and intermolecular hydrogen bonding, which significantly influences the conformational preferences.

The relative stereochemistry of the hydroxyl groups (cis or trans) is a critical factor. For instance, in the cis-isomer, one hydroxyl group can be axial and the other equatorial, or both can be equatorial in a twisted conformation. In the trans-isomer, both hydroxyl groups can be either diequatorial or diaxial. The diequatorial conformation is generally favored as it minimizes steric hindrance. The dihydrochloride form further complicates the energy landscape due to electrostatic interactions.

| Isomer | Conformation | Substituent Orientations (3-OH, 4-OH) | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans | Chair | Diequatorial | 0.0 (most stable) |

| trans | Chair | Diaxial | +5.5 |

| cis | Chair | Axial-Equatorial | +1.8 |

| cis | Chair | Equatorial-Axial | +2.1 |

| trans | Twist-Boat | - | +6.0 |

| cis | Twist-Boat | - | +5.8 |

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory (DFT))

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound with high accuracy.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in a given molecular geometry, one can obtain theoretical chemical shifts that can be compared with experimental data. researchgate.net This comparison helps in the structural elucidation and conformational assignment of different isomers and conformers. For instance, the calculated chemical shifts for the axial and equatorial protons on the piperidine ring would be distinctly different, aiding in the determination of the dominant conformation in solution.

| Proton | Calculated (DFT/B3LYP) | Experimental (Hypothetical) |

|---|---|---|

| H-2 (axial) | 3.15 | 3.20 |

| H-2 (equatorial) | 2.85 | 2.90 |

| H-3 (axial) | 3.90 | 3.95 |

| H-4 (axial) | 3.75 | 3.80 |

| H-5 (axial) | 1.80 | 1.85 |

| H-5 (equatorial) | 2.10 | 2.15 |

Transition State Analysis in Synthetic Transformations

DFT calculations are also instrumental in understanding the mechanisms of chemical reactions. For the synthesis of substituted piperidines, such as through Prins or ene cyclizations, DFT can be used to model the transition states of the key reaction steps. youtube.com By calculating the activation energies for different pathways, one can predict the stereochemical outcome of a reaction. For example, in the synthesis of 3,4-disubstituted piperidines, DFT calculations have shown that the formation of the cis or trans product can be controlled by the choice of catalyst and reaction conditions, with the calculations revealing the relative stabilities of the carbocation intermediates and the transition states leading to them. youtube.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While QM methods provide detailed information about static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound in a solvent box (e.g., water) would reveal how the molecule moves, flexes, and interacts with its environment.

Key insights from MD simulations would include:

Conformational Stability: Assessing the stability of different chair and boat conformations and the frequency of transitions between them. researchgate.net

Solvent Effects: Understanding how water molecules arrange around the protonated amine and hydroxyl groups, forming a hydration shell. This is crucial for understanding the solubility and transport properties of the molecule.

Hydrogen Bonding: Analyzing the dynamics of intramolecular and intermolecular hydrogen bonds, which play a significant role in stabilizing certain conformations and in the interaction with biological targets. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Piperidine-3,4-diol Analogs

SAR and QSAR studies are fundamental in medicinal chemistry for designing new drugs. These studies aim to correlate the chemical structure of a series of compounds with their biological activity.

For piperidine-3,4-diol analogs, a SAR study would involve synthesizing a library of related compounds with variations at different positions (e.g., N-substitution, modification of the hydroxyl groups) and evaluating their biological activity. This provides qualitative insights into which structural features are important for activity.

In Silico Screening and Virtual Library Generation

The application of computational methods, specifically in silico screening and the generation of virtual libraries, represents a pivotal and cost-effective strategy in modern drug discovery. For a scaffold such as piperidine-3,4-diol, these techniques allow for the rapid exploration of a vast chemical space to identify derivatives with a high potential for biological activity. This section delves into the methodologies and hypothetical applications of these computational approaches to this compound, drawing upon established principles from studies on analogous piperidine structures.

The core of virtual library generation lies in the systematic derivatization of a lead scaffold, in this case, piperidine-3,4-diol. By computationally adding a variety of functional groups and substituents at specific attachment points, a large and diverse library of virtual compounds can be created. This process is guided by the principles of medicinal chemistry to ensure that the generated molecules are synthetically feasible and possess drug-like properties. For piperidine-3,4-diol, the primary points for derivatization would be the nitrogen atom of the piperidine ring and the two hydroxyl groups at positions 3 and 4.

The subsequent step, in silico screening, involves the use of computational algorithms to predict the binding affinity and interaction of the virtual library compounds with a specific biological target. This is often achieved through molecular docking simulations, where each virtual compound is "docked" into the active site of a target protein. The results of these simulations are then scored and ranked, allowing researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing.

Hypothetical Virtual Library Design for Piperidine-3,4-diol

A virtual library originating from the piperidine-3,4-diol scaffold can be constructed by introducing a range of substituents. The selection of these substituents is crucial and is often based on achieving diversity in properties such as size, polarity, and hydrogen bonding capacity. A hypothetical design for such a library is outlined below.

| Attachment Point | Substituent Class | Example Substituents | Desired Properties |

| Piperidine Nitrogen (N1) | Alkyl, Aryl, Heteroaryl | Methyl, Ethyl, Phenyl, Pyridyl | Modulate basicity, introduce steric bulk, explore aromatic interactions |

| 3-Hydroxyl (O3) | Acyl, Alkyl ethers | Acetyl, Benzoyl, Methoxy, Ethoxy | Alter hydrogen bonding potential, introduce lipophilicity |

| 4-Hydroxyl (O4) | Phosphate, Sulfate, Glycosyl | PO₃²⁻, SO₃⁻, Glucose | Enhance aqueous solubility, mimic natural substrates |

This systematic combination of substituents can lead to the generation of thousands of virtual derivatives, each with a unique set of physicochemical properties and potential biological activities.

Illustrative In Silico Screening Cascade

Once a virtual library is generated, a hierarchical in silico screening process can be employed to identify promising candidates. This multi-step approach helps to filter the library progressively, increasing the stringency of the criteria at each stage.

| Screening Stage | Method | Purpose | Hypothetical Outcome for Piperidine-3,4-diol Library |

| Stage 1: Drug-likeness Filtering | Rule-of-Five, Veber's Rules | Remove compounds with poor pharmacokinetic properties. | A subset of the virtual library with favorable oral bioavailability predictions. |

| Stage 2: High-Throughput Virtual Screening (HTVS) | Pharmacophore modeling, shape-based screening | Rapidly screen large numbers of compounds against a target. | Identification of compounds with the general structural features required for binding. |

| Stage 3: Molecular Docking | Standard precision (SP) and extra precision (XP) docking | Predict binding modes and estimate binding affinities. | A ranked list of compounds based on their predicted binding scores to a specific target. |

| Stage 4: Binding Free Energy Calculation | MM-GBSA/PBSA | More accurate estimation of binding affinity. | Refinement of the hit list to a smaller number of high-confidence candidates for synthesis. |

It is important to note that while these computational methods are powerful predictive tools, the ultimate confirmation of biological activity relies on experimental validation. The goal of in silico screening is to enrich the hit rate of subsequent experimental assays, thereby accelerating the drug discovery process. The application of these established computational strategies to the this compound scaffold holds significant potential for the discovery of novel therapeutic agents across a range of diseases.

Research Applications of Piperidine 3,4 Diol Dihydrochloride in Chemical Discovery

Development of Chemical Probe Libraries for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The piperidine-3,4-diol (B3189941) dihydrochloride (B599025) core serves as a valuable starting point for the creation of diverse chemical probe libraries. Its stereochemistry and functional groups allow for the systematic introduction of various substituents, leading to a collection of related molecules with potentially distinct biological activities. These libraries can then be screened against biological targets to identify compounds with specific inhibitory or modulatory effects. For instance, libraries based on this scaffold can be used to explore the structure-activity relationships of enzyme inhibitors or receptor ligands, providing crucial insights into their mechanism of action. The development of such libraries is instrumental in the discovery of novel therapeutic agents and in advancing our understanding of fundamental biological pathways.

Role in Asymmetric Synthesis and Catalysis

The chiral nature of piperidine-3,4-diol dihydrochloride makes it a valuable asset in the field of asymmetric synthesis and catalysis. The stereocenters on the piperidine (B6355638) ring can be exploited to induce stereoselectivity in chemical reactions, leading to the formation of a desired stereoisomer of a target molecule. This is particularly important in medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry.

Recent advancements have demonstrated the utility of piperidine derivatives in catalyzing asymmetric reactions. nih.gov For example, organocatalysts derived from piperidine structures have been successfully employed in enantioselective Michael additions, Mannich reactions, and aza-Michael reactions, which are fundamental transformations for constructing complex molecules like quinolizidines and indolizidines. mun.ca Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines, followed by reduction, offers a pathway to a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cn

Rational Design and Synthesis of Enzyme Inhibitors as Chemical Tools

The this compound scaffold has proven to be a highly effective framework for the rational design and synthesis of potent and selective enzyme inhibitors. Its ability to mimic the structure of natural substrates allows it to bind to the active sites of various enzymes, thereby modulating their activity.

Glycosidase and Glycosyltransferase Inhibitors (e.g., Alpha-Glucosidase Inhibitors)

A significant area of research has focused on the development of glycosidase inhibitors based on the piperidine-3,4-diol scaffold. These compounds are of particular interest for the management of type 2 diabetes, as they can inhibit enzymes like α-glucosidase, which is responsible for the breakdown of complex carbohydrates into glucose. mdpi.comnih.gov By inhibiting this enzyme, the rate of glucose absorption in the gut is reduced, leading to better glycemic control. mdpi.com

Researchers have synthesized and evaluated a wide range of 3,4-dihydroxy piperidine derivatives, including amides, di-amides, and sulfonamides, for their α-glucosidase inhibitory activity. nih.gov Studies have shown that derivatives with polar groups, such as hydroxyl (-OH) and amino (-NH2) groups on an attached phenyl ring, exhibit excellent inhibitory potency, often surpassing that of standard reference drugs like acarbose, voglibose, and miglitol. nih.govnih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors within the active site of α-glucosidase, providing a basis for the design of even more potent compounds. nih.gov

| Derivative Class | Key Substituents | α-Glucosidase Inhibition |

| Amides | Phenyl ring with -OH, -NH2 groups | Excellent |

| Di-amides | Phenyl ring with -OH, -NH2 groups | Excellent |

| Sulfonamides | Phenyl ring with -OH, -NH2 groups | Excellent |

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that has been implicated in the pathogenesis of several cancers, including anaplastic large cell lymphoma and non-small cell lung cancer. researchgate.netrsc.org The piperidine-3,4-diol scaffold has been instrumental in the development of potent and selective ALK inhibitors. nih.govnih.gov

The synthesis of pyrrolotriazine derivatives incorporating the piperidine-3,4-diol moiety has yielded compounds with significant in vitro ALK inhibitory activity. nih.gov Interestingly, the stereochemistry at the C3 and C4 positions of the piperidine ring has a pronounced effect on the in vivo efficacy, with trans-4-aryl-piperidine-3-ols demonstrating greater potency than their cis counterparts. nih.gov High-throughput screening has also identified piperidine carboxamides as novel ALK inhibitors. nih.gov X-ray co-crystal structures have revealed that these inhibitors bind to the ALK kinase domain in an unusual conformation, providing access to a hydrophobic pocket that can be exploited for further optimization. nih.gov This has led to the rapid development of molecules with improved potency and selectivity over other related kinases. nih.gov

Other Enzyme Systems Under Investigation

The versatility of the this compound scaffold extends beyond glycosidases and ALK. Researchers are actively exploring its potential as a core structure for inhibiting other enzyme systems. For example, piperazine-fused cyclic disulfides, which can be synthesized from piperidine-diol precursors, are being investigated as high-performance bioreduction-activated cores for bifunctional probes and reagents targeting dithiol oxidoreductases. chemrxiv.org The ability to tune the redox properties of these molecules by modifying the piperazine (B1678402) ring opens up new avenues for developing specific probes for studying cellular redox biology. chemrxiv.org

Exploration in Organic Reaction Methodology Development

This compound and its derivatives are not only valuable as bioactive molecules but also as key intermediates in the development of novel organic reaction methodologies. The presence of multiple functional groups and stereocenters allows for a wide range of chemical transformations, making it a versatile platform for exploring new synthetic strategies.

For instance, the synthesis of water-soluble, rigid, rod-like oligopiperidines has been achieved using a strategy based on iterative reductive amination, starting from a protected form of 4,4-piperidinediol hydrochloride. chemicalbook.com This work highlights the utility of piperidine-diols in constructing complex macromolecular architectures. Furthermore, piperidine derivatives have been employed in copper-catalyzed addition reactions of terminal alkynes to generate useful building blocks for asymmetric synthesis. chemicalbook.com The development of new methods for the synthesis of the piperidine ring itself, such as the N-heterocyclization of primary amines with diols catalyzed by iridium complexes, further expands the toolkit available to organic chemists. organic-chemistry.org

Applications in Chemical Biology Tool Development (e.g., Affinity Probes, Imaging Agents)

The piperidine scaffold is a common motif in a vast array of bioactive molecules and approved pharmaceuticals. mdpi.com This prevalence has spurred interest in utilizing piperidine derivatives for the development of chemical biology tools to probe biological systems. While direct applications of this compound in this area are not extensively documented in publicly available literature, its structural attributes suggest its potential as a precursor for such tools.

Affinity Probes:

Affinity probes are essential for identifying and characterizing protein targets of small molecules. These probes typically consist of a recognition element, a reactive group for covalent modification of the target, and a reporter tag for detection. The piperidine-3,4-diol moiety can serve as a foundational scaffold for the recognition element, mimicking the core of various bioactive compounds. The hydroxyl groups at the 3 and 4 positions offer convenient handles for chemical modification, allowing for the attachment of photoreactive groups (like diazirines or benzophenones) and reporter tags (such as biotin (B1667282) or a fluorescent dye).

For instance, the synthesis of piperine-based photoaffinity probes has demonstrated the utility of incorporating a piperidine-like structure to investigate protein targets. beilstein-journals.org Although not directly involving this compound, this work highlights the principle of using such scaffolds to create tools for target identification. The development of a series of N4-imidoethyl derivatives of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine as 5-HT1A receptor ligands further illustrates how modifications to the piperidine/piperazine core can be systematically explored to modulate affinity for specific biological targets. nih.gov

Imaging Agents:

Molecular imaging agents are crucial for visualizing biological processes in real-time. Fluorescent probes and radiolabeled tracers often incorporate heterocyclic scaffolds to achieve desired pharmacokinetic and target-binding properties. The piperidine ring, due to its conformational flexibility and ability to be functionalized, is a valuable component in the design of such agents.